6-Methyl-1,3-benzothiazole-2,4-diamine
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Overview
Description
6-Methyl-1,3-benzothiazole-2,4-diamine is an organic compound with the molecular formula C8H9N3S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Scientific Research Applications
6-Methyl-1,3-benzothiazole-2,4-diamine has several scientific research applications, including:
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,3-benzothiazole-2,4-diamine typically involves the reaction of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the condensation reaction of 2-aminothiophenol with a carbonyl compound, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), and catalysts like iodine or samarium triflate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of microwave-assisted synthesis and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,3-benzothiazole-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives .
Mechanism of Action
The mechanism of action of 6-Methyl-1,3-benzothiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-1,3-benzothiazole-2,4-diamine include other benzothiazole derivatives, such as:
- 2-Amino-6-methylbenzothiazole
- 2-Methylbenzothiazole
- 6-Methoxy-2-methylbenzothiazole
Uniqueness
What sets this compound apart from other similar compounds is its unique substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 6-position and the diamine functionality at the 2,4-positions provide distinct properties that can be exploited in various applications .
Properties
IUPAC Name |
6-methyl-1,3-benzothiazole-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMSLSAMHWYQBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649435 |
Source
|
Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1071346-94-5 |
Source
|
Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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